

# Roquefortine C and PR toxin comparative toxicological studies

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A Comparative Toxicological Study of Roquefortine C and PR Toxin

Roquefortine C and **PR toxin** are both mycotoxins produced by species of the Penicillium genus, notably Penicillium roqueforti, which is used in the production of blue cheeses.[1][2] Despite their common origin, their toxicological profiles exhibit significant differences in terms of acute toxicity, cellular mechanisms, and stability, leading to different risk assessments for consumers. This guide provides a comparative overview of their toxicological properties, supported by experimental data.

## **Acute Toxicity**

The acute toxicity of Roquefortine C and **PR toxin** has been evaluated in rodent models, with **PR toxin** demonstrating considerably higher toxicity. The median lethal dose (LD50) values, a common measure of acute toxicity, are summarized in the table below.

Table 1: Comparative LD50 Values of Roquefortine C and PR Toxin



Toxin	Animal Model	Route of Administration	LD50 (mg/kg body weight)	Reference(s)
Roquefortine C	Mouse	Intraperitoneal	15 - 20	[3][4][5]
Rat	Intraperitoneal	15 - 20	[5]	
PR Toxin	Mouse	Intraperitoneal	5.8	[6][7]
Rat	Intraperitoneal	11.6	[6][7]	_
Rat	Intravenous	8.2	[6][7]	_
Rat	Oral	115	[6][8]	

**PR toxin** is lethal to rodents through oral, intraperitoneal, and intravenous administration.[6] In mice and rats, toxic effects of **PR toxin** include abdominal writhing, decreased motor activity and respiratory rate, weakness of the hind legs, and ataxia.[7] A significant effect of **PR toxin** is an increase in capillary permeability, leading to ascites fluid and edema in the scrotum and lungs.[6][7] In contrast, Roquefortine C is primarily known for its neurotoxic effects, causing tremors and seizures at high doses.[1][3] However, at the low concentrations found in cheeses (0.05 to 1.47 mg/kg), it is considered safe for consumers.[1][9]

## Cytotoxicity

In vitro studies on various cell lines have further elucidated the cytotoxic potential of these two mycotoxins. **PR toxin** consistently demonstrates greater cytotoxicity at lower concentrations compared to Roquefortine C.

Table 2: Comparative Cytotoxicity (IC50) of Roquefortine C and PR Toxin



Toxin	Cell Line	Assay	IC50	Reference(s)
Roquefortine C	Human intestinal epithelial cells (Caco-2)	Viability test	>100 μM	[10]
Human monocytic cells (THP-1)	Viability test	55 μΜ	[10]	
Human monocytic cells (CD14+)	Viability test	45 μΜ	[10]	_
PR Toxin	Human intestinal epithelial cells (Caco-2)	Resazurin assay	1–13 μg/mL	[6][11]
Human intestinal epithelial cells (Caco-2)	Cytotoxicity test	>12.5 μM	[6]	
Human monocytic immune cells (THP-1)	Cytotoxicity test	0.83 μΜ	[6]	

**PR toxin** shows a dose-dependent cytotoxic effect on human intestinal epithelial cells (Caco-2) and monocytic immune cells (THP-1).[6] In contrast, Roquefortine C exhibits lower cytotoxicity, particularly in Caco-2 cells.[10]

#### **Mechanism of Action**

The distinct toxicological profiles of Roquefortine C and **PR toxin** stem from their different molecular mechanisms of action.

Roquefortine C: The primary mechanism of Roquefortine C's toxicity involves its interaction with cytochrome P450 enzymes.[3] It binds to these enzymes, which can interfere with the



metabolism of other compounds.[3] Roquefortine C has also been reported to possess bacteriostatic activity against Gram-positive bacteria.[1]

**PR Toxin**: The toxicity of **PR toxin** is largely attributed to its aldehyde group.[6][11] It has a broader and more direct impact on cellular processes. **PR toxin** inhibits key cellular functions including:

- Transcription: It impairs the activity of RNA polymerases, inhibiting both the initiation and elongation steps of transcription.[12][13]
- DNA Synthesis: It inhibits the in vitro activities of DNA polymerases  $\alpha$ ,  $\beta$ , and  $\gamma$ . [12]
- Protein Synthesis: PR toxin has been shown to inhibit protein synthesis.[6][14]
- Mitochondrial Respiration: It interferes with oxidative phosphorylation.[6][11]

PR toxin has also demonstrated genotoxic effects in microorganisms.[6]

# Experimental Protocols LD50 Determination (In Vivo)

The LD50 values are typically determined through acute toxicity studies in animal models, such as mice and rats. The general protocol involves:

- Animal Selection: Healthy, young adult animals of a specific strain and sex are chosen.
- Dose Preparation: The mycotoxin is dissolved in a suitable vehicle.
- Administration: Graded doses of the toxin are administered to different groups of animals via a specific route (e.g., intraperitoneal, oral gavage). A control group receives only the vehicle.
- Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
- Data Analysis: The mortality data is statistically analyzed to calculate the dose that is lethal to 50% of the animals (LD50).



#### **Cytotoxicity Assay (In Vitro)**

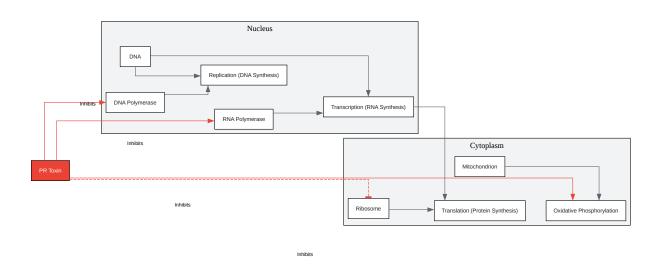
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A common method to determine IC50 is the MTT or resazurin assay:

- Cell Culture: Human cell lines (e.g., Caco-2, THP-1) are cultured in appropriate media and conditions.
- Toxin Exposure: Cells are seeded in multi-well plates and exposed to a range of concentrations of the mycotoxin for a specified duration (e.g., 48 hours).
- Viability Assessment: A reagent like MTT or resazurin is added to the wells. Viable cells
  metabolize these reagents, resulting in a color change that can be quantified using a
  spectrophotometer or fluorometer.
- Data Analysis: The absorbance or fluorescence values are plotted against the toxin concentration, and the IC50 value is calculated as the concentration that causes a 50% reduction in cell viability compared to the control.

### Visualizing the Mechanism of Action of PR Toxin

The following diagram illustrates the multifaceted inhibitory effects of **PR toxin** on key cellular processes.





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Caption: Inhibitory pathways of **PR toxin** on cellular functions.

#### Conclusion

While both Roquefortine C and **PR toxin** are mycotoxins produced by P. roqueforti, their toxicological profiles differ significantly. **PR toxin** is a potent toxin with high acute toxicity and broad-spectrum inhibitory effects on fundamental cellular processes. Its instability, however, limits its presence in final food products like blue cheese.[2][5] Roquefortine C exhibits lower acute toxicity and cytotoxicity, with a more specific mechanism of action targeting cytochrome P450 enzymes.[3] The levels of Roquefortine C typically found in blue cheese are not



considered a significant health risk to consumers.[1][9] This comparative analysis underscores the importance of evaluating mycotoxins on an individual basis to accurately assess their potential risks.

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